Isoprenaline-d7 (acetate)
Description
Isoprenaline-d7 (acetate) is a deuterium-labeled derivative of isoprenaline (ISO), a non-selective β-adrenergic receptor agonist. The compound is isotopically substituted with seven deuterium atoms, typically at positions critical for metabolic stability, enhancing its utility in pharmacokinetic and pharmacodynamic studies. Deuterated analogs like Isoprenaline-d7 (acetate) are indispensable in quantitative mass spectrometry (MS) for tracing drug metabolites and minimizing interference from endogenous compounds .
Key properties:
- Molecular Formula: Presumed to be $ C{11}H{10}D7NO3 \cdot C2H3O2 $ (based on unlabelled isoprenaline acetate: $ C{11}H{17}NO3 \cdot C2H4O_2 $).
- CAS Number: Not publicly available, as noted in recent catalogs .
- Application: Primarily used as an internal standard in bioanalytical assays to quantify isoprenaline in biological matrices.
Properties
Molecular Formula |
C13H21NO5 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
acetic acid;4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C11H17NO3.C2H4O2/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-2(3)4/h3-5,7,11-15H,6H2,1-2H3;1H3,(H,3,4)/i1D3,2D3,7D; |
InChI Key |
HGXCPMXRCHCTKD-AUYCXRIESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)O)O.CC(=O)O |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Isoprenaline-d7 (acetate) involves the deuteration of isoprenaline, followed by acetylation. The deuteration process typically replaces hydrogen atoms with deuterium atoms, which can be achieved using deuterated reagents under specific reaction conditions. . Industrial production methods would follow similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Metabolic Reactions
Isoprenaline-d7 undergoes similar enzymatic transformations as isoprenaline but with altered kinetics due to deuterium’s isotope effect:
-
Note : Deuteration at the β-carbon reduces COMT-mediated O-methylation by ~30% compared to non-deuterated isoprenaline, as observed in in vitro hepatic microsomal assays.
Stability in Solution
Isoprenaline-d7 (acetate) exhibits enhanced stability in acidic conditions (pH 3–5) but degrades rapidly in alkaline environments (pH >8) due to oxidation of the catechol moiety. Degradation pathways include:
-
Autoxidation : Forms quinone derivatives under aerobic conditions.
-
Photodegradation : UV light accelerates decomposition, necessitating storage in amber vials.
Mass Spectrometry
Isoprenaline-d7 is used as an internal standard due to its near-identical chromatographic behavior to isoprenaline but distinct mass-to-charge ratio (m/z 212 → 212 + 7 for deuterated ions). Key parameters:
-
Ionization : Electrospray ionization (ESI) in positive mode.
-
Detection limits : Quantifiable at concentrations as low as 0.1 ng/mL in plasma.
Receptor Binding Studies
Though primarily a tracer, Isoprenaline-d7 retains β-adrenergic receptor affinity:
-
β₁-receptor : Kᵢ = 224 ± 15 nM (vs. 210 ± 12 nM for isoprenaline).
-
β₂-receptor : Kᵢ = 458 ± 22 nM (vs. 440 ± 18 nM for isoprenaline) .
Deuteration does not significantly alter binding kinetics, confirming its utility in competitive binding assays.
Limitations and Research Gaps
-
Isotope effects : Deuteration may subtly alter reaction rates in non-enzymatic conditions (e.g., pH-dependent hydrolysis).
-
Synthetic challenges : Scalability of deuteration remains limited due to high reagent costs.
Scientific Research Applications
Isoprenaline-d7 (acetate) is widely used in scientific research, particularly in:
Chemistry: As an internal standard in analytical chemistry for the quantification of isoprenaline.
Biology: In studies involving beta-adrenergic receptor interactions and signaling pathways.
Medicine: In pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of isoprenaline.
Industry: In quality control and assurance processes for the production of isoprenaline and related compounds.
Mechanism of Action
Isoprenaline-d7 (acetate) exerts its effects by acting as a beta-adrenergic receptor agonist. Upon binding to beta-1 and beta-2 adrenergic receptors, it activates G-protein coupled receptors, leading to the exchange of GDP for GTP on the alpha subunit. This activation triggers a cascade of intracellular events, including the production of cyclic AMP (cAMP) from ATP by adenylate cyclase. The increase in cAMP levels leads to various physiological responses such as increased heart rate, bronchodilation, and vasodilation .
Comparison with Similar Compounds
Comparison with Similar Deuterated Compounds
Deuterated compounds are widely employed in drug development and analytical chemistry. Below is a detailed comparison of Isoprenaline-d7 (acetate) with structurally or functionally related isotopologues.
Table 1: Comparative Analysis of Deuterated Compounds
*Estimated based on unlabelled isoprenaline acetate (MW 283.3) + 7 deuterium substitutions.
Key Findings from Comparative Analysis
Structural and Functional Differences
- Isoprenaline-d7 (acetate) vs. Ammonium Acetate-d7 : While both contain acetate groups, the former is a β-agonist derivative, whereas the latter is a simple salt used primarily as a volatile buffer in MS. The deuterium in ammonium acetate-d7 is localized to the acetate ion, contrasting with the aromatic deuteration in isoprenaline-d7 .
- Isopropyl Acetoacetate-d7 : A ketone ester used in lipid metabolism studies, structurally distinct from isoprenaline-d7 (acetate) but sharing deuterium labeling for tracer applications .
Analytical Utility
Research Implications and Gaps
- Pharmacological Studies : Isoprenaline-d7 (acetate) enables precise quantification of β-agonist distribution, complementing deuterated standards like Hydroxymethylclenbuterol-D6 hydrochloride (used in doping control) .
- Synthetic Challenges : The lack of a publicly listed CAS number for Isoprenaline-d7 (acetate) suggests proprietary synthesis methods, contrasting with widely available compounds like Indole Acetic Acid-d7 (CAS 1173020-21-7) .
Q & A
Q. What methodological approaches are recommended for characterizing the isotopic purity of Isoprenaline-d7 (acetate) in experimental settings?
Isotopic purity is critical for ensuring experimental validity. Researchers should employ nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) to confirm deuterium incorporation and positional integrity. For quantitative analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is advised. Ensure calibration against certified reference materials and validate precision/accuracy using inter-day and intra-day replicates .
Q. How should researchers design solubility studies for Isoprenaline-d7 (acetate) to ensure reproducibility?
Use the shake-flask method with buffered solutions (pH 1.2–7.4) to mimic physiological conditions. Quantify solubility via UV spectrophotometry or HPLC-UV, with temperature control (±0.5°C) and triplicate measurements. Include a stability assessment under study conditions to rule out degradation artifacts. Report results using the Guidelines for Solubility Testing outlined in pharmacopeial standards .
Q. What in vitro models are appropriate for assessing the β-adrenergic receptor binding kinetics of Isoprenaline-d7 (acetate)?
Utilize transfected HEK-293 or CHO cells expressing human β1/β2-adrenoceptors. Perform competitive binding assays with [³H]-CGP-12177 as a radioligand. Normalize data to protein concentration and validate via saturation binding curves. Include negative controls (e.g., propranolol for non-specific binding) and analyze results using nonlinear regression (e.g., GraphPad Prism) to calculate Kd and Bmax.
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo pharmacokinetic data for Isoprenaline-d7 (acetate)?
Discrepancies often arise from differences in metabolic stability or protein binding. Conduct comparative studies using:
- Hepatic microsomes/S9 fractions to assess phase I/II metabolism.
- Plasma protein binding assays (equilibrium dialysis or ultrafiltration) to quantify free fractions.
- Physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo scenarios. Address interspecies differences by testing human vs. animal models .
Q. What experimental strategies mitigate isotopic interference in receptor activation studies involving Isoprenaline-d7 (acetate)?
Deuterium isotope effects can alter binding kinetics. To isolate isotopic contributions:
- Compare dose-response curves of deuterated vs. non-deuterated analogs.
- Use stopped-flow fluorimetry to measure real-time conformational changes in receptors.
- Perform molecular dynamics simulations to assess deuterium’s impact on hydrogen bonding and steric interactions. Validate findings with site-directed mutagenesis of receptor binding pockets .
Q. How should researchers optimize LC-MS/MS parameters for quantifying Isoprenaline-d7 (acetate) in complex biological matrices?
Employ a C18 column with a 1.7 µm particle size for high-resolution separation. Optimize ionization (ESI+ mode) using:
- Source parameters : Capillary voltage (3.5 kV), desolvation temperature (450°C), cone gas flow (50 L/h).
- MRM transitions : m/z 238.1→107.1 (quantifier) and 238.1→151.0 (qualifier) for Isoprenaline-d7.
- Matrix effects : Assess via post-column infusion and normalize using stable isotope-labeled internal standards. Validate linearity (1–1000 ng/mL), LOD/LOQ, and recovery (≥85%) .
Data Analysis & Reporting
Q. What statistical methods are appropriate for analyzing dose-dependent effects of Isoprenaline-d7 (acetate) in longitudinal studies?
Use mixed-effects models to account for inter-subject variability. Apply the Akaike Information Criterion (AIC) to select optimal models. For non-linear responses, fit sigmoidal curves (Hill equation) and report EC50 values with 95% confidence intervals. Include sensitivity analyses to test robustness against outliers .
Q. How can researchers validate the stability of Isoprenaline-d7 (acetate) under varying storage conditions?
Design accelerated stability studies (25°C/60% RH and 40°C/75% RH) over 1–6 months. Analyze degradation products via LC-MS/MS and quantify using peak area normalization. Apply the Arrhenius equation to predict shelf-life. For freeze-thaw stability, conduct ≥3 cycles and compare results to baseline using ANOVA with Tukey’s post-hoc test .
Ethical & Reproducibility Considerations
Q. What protocols ensure reproducibility in cross-laboratory studies of Isoprenaline-d7 (acetate)?
Adopt the SMART guidelines :
- Standardized Materials : Use certified reference materials from accredited suppliers.
- Method Harmonization : Predefine LC-MS/MS parameters and calibration protocols.
- Blinded Analysis : Assign independent teams for sample preparation and data interpretation.
- Data Sharing : Deposit raw datasets in repositories like Zenodo or Figshare .
Q. How should researchers address potential biases in metabolomic studies involving Isoprenaline-d7 (acetate)?
Implement triple-blinding (participant, technician, analyst) where feasible. Use randomization for sample processing orders and include batch controls. Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to metabolomic datasets. Disclose all conflicts of interest and funding sources in compliance with ICMJE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
